2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate
Description
This compound features a thiazolidin-4-one core substituted with a tetrahydrofurfurylmethyl group at position 3, a thioxo group at position 2, and an (E)-configured benzylidene moiety at position 3. The aromatic ring is esterified with a 3-methylbenzoate group and contains a methoxy substituent at position 2 (Figure 1). The tetrahydrofuran (THF) ring in the substituent may enhance solubility and bioavailability compared to bulkier alkyl or aryl groups .
Key structural attributes:
- Thiazolidinone core: Known for diverse biological activities, including antimicrobial and anti-inflammatory effects .
- Tetrahydrofurfurylmethyl group: A unique feature that differentiates it from other thiazolidinone derivatives.
- 3-Methylbenzoate ester: Influences lipophilicity and metabolic stability .
Properties
Molecular Formula |
C24H23NO5S2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H23NO5S2/c1-15-5-3-6-17(11-15)23(27)30-19-9-8-16(12-20(19)28-2)13-21-22(26)25(24(31)32-21)14-18-7-4-10-29-18/h3,5-6,8-9,11-13,18H,4,7,10,14H2,1-2H3/b21-13+ |
InChI Key |
OALOOMXFNNQLRV-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4CCCO4)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4CCCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
Compound A : Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate ()
- Structural differences :
- Replaces the THF-methyl group with a 4-fluorobenzyl substituent.
- Contains a triisopropylsilyl (TIPS) ether and a polyethylene glycol-like side chain.
- Impact on properties :
Compound B : 5-[[3-Chloro-4-[(4-Fluorophenyl)methoxy]phenyl]methylene]-3-ethyl-2-thioxo-4-thiazolidinone (CAS 255865-23-7, )
- Structural differences :
- Substitutes the THF-methyl group with an ethyl chain .
- Includes a 3-chloro-4-(4-fluorobenzyloxy)phenyl substituent.
- Impact on properties :
Compound C : 2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate ()
Key observations :
Physicochemical Properties
Biological Activity
2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 489.6 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.
| Property | Value |
|---|---|
| Molecular Formula | C27H23NO4S2 |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | [2-methoxy-4-[(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate |
| InChI Key | BYPGFEFBAAHEIA-JLPGSUDCSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and caspase activation. For instance, a study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values in the micromolar range .
Case Study:
In a comparative study involving multiple thiazolidinone derivatives, the compound exhibited enhanced apoptotic effects in A549 cells compared to controls. The mechanism was linked to an increase in ROS levels and subsequent activation of the mitochondrial pathway leading to apoptosis .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Investigations into its efficacy against various bacterial strains have revealed that it can inhibit bacterial growth effectively. The structure allows it to interact with bacterial enzymes, potentially disrupting their function.
Research Findings:
A study evaluating the antibacterial properties of related thiazolidinone compounds found that they significantly reduced the viability of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of metabolic pathways .
The biological activity of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate is believed to involve several mechanisms:
- Enzyme Inhibition: The thiazolidinone moiety interacts with specific enzymes, inhibiting their activity.
- ROS Generation: It induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest: Studies indicate that it may cause cell cycle arrest at various phases, enhancing its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
